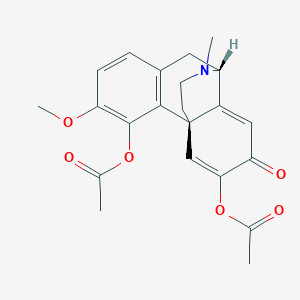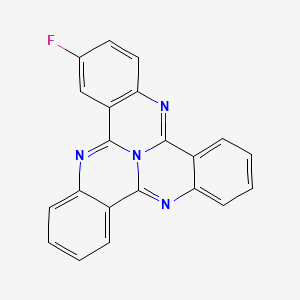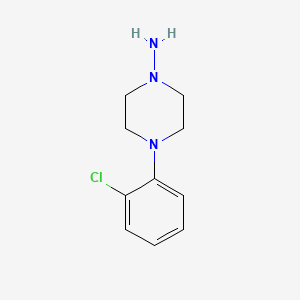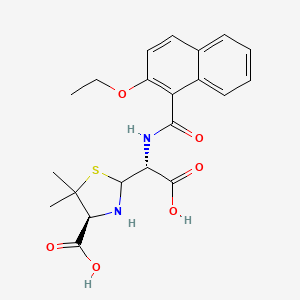![molecular formula C24H40O4 B13411155 4-[(3R,7R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13411155.png)
4-[(3R,7R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Ursodeoxycholic acid can be synthesized through several methods. One common method involves the reduction of 7-ketolithocholic acid using metallic sodium in n-propyl alcohol, which was first demonstrated by Kanazawa et al. in 1954 . Another method involves the catalytic hydrogenation of 3α-hydroxy-7-oxo-5β-cholanate using Raney nickel as the catalyst in the presence of a base at 40°C and atmospheric pressure .
Industrial Production Methods: Industrial production of ursodeoxycholic acid often involves the biotransformation of chenodeoxycholic acid using engineered 7α- and 7β-hydroxysteroid dehydrogenases. This method is preferred due to its high efficiency and environmental friendliness . The process involves the use of Clostridium species to achieve the biotransformation .
化学反应分析
Types of Reactions: Ursodeoxycholic acid undergoes various chemical reactions, including oxidation, reduction, and epimerization. For example, the oxidation of chenodeoxycholic acid to 7-ketolithocholic acid, followed by reduction to ursodeoxycholic acid, is a common synthetic route .
Common Reagents and Conditions:
Oxidation: Uses reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly employs metallic sodium or catalytic hydrogenation with Raney nickel.
Epimerization: Involves the use of 7α- and 7β-hydroxysteroid dehydrogenases.
Major Products: The major product of these reactions is ursodeoxycholic acid itself, which is used in various therapeutic applications .
科学研究应用
Ursodeoxycholic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in the metabolism of bile acids and its effects on gut microbiota.
Medicine: Widely used in the treatment of liver diseases, such as primary biliary cholangitis and non-alcoholic fatty liver disease.
Industry: Employed in the pharmaceutical industry for the production of various bile acid derivatives.
作用机制
Ursodeoxycholic acid is often compared with other bile acids, such as chenodeoxycholic acid and cholic acid:
Chenodeoxycholic Acid: Similar choleretic effects but less well-tolerated in humans and lacks immunomodulating properties.
Cholic Acid: More hydrophobic and toxic compared to ursodeoxycholic acid.
Uniqueness: Ursodeoxycholic acid is unique due to its hydrophilicity, which makes it less toxic and more effective in treating liver and gallbladder diseases .
相似化合物的比较
- Chenodeoxycholic acid
- Cholic acid
- Glycoursodeoxycholic acid
- Tauroursodeoxycholic acid
属性
分子式 |
C24H40O4 |
|---|---|
分子量 |
392.6 g/mol |
IUPAC 名称 |
4-[(3R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14?,15?,16-,17?,18?,19?,20?,22?,23?,24?/m1/s1 |
InChI 键 |
RUDATBOHQWOJDD-YMMRGBCXSA-N |
手性 SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CC[C@H](C4)O)C)O)C |
规范 SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(2R)-3-[(2S,6R,8S,11S)-2-[(E,2R)-4-[(2S,2'R,4R,4aS,6R,8aR)-4-hydroxy-2-[(1S,3S)-1-hydroxy-3-[(2S,3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-11-hydroxy-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-hydroxy-2-methylpropanoic acid](/img/structure/B13411099.png)




![1-ethyl-5-fluoro-2-methyl-1H-benzo[d]imidazol-6-amine](/img/structure/B13411124.png)
![3-Hydroxy-4-[methyl(nitroso)amino]butanoic acid](/img/structure/B13411137.png)



